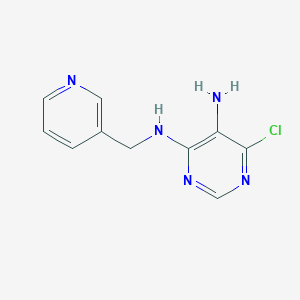

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine

Description

6-Chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a pyrimidine derivative featuring a 6-chloro substitution on the pyrimidine ring and a pyridin-3-ylmethyl group at the N~4~ position.

Properties

IUPAC Name |

6-chloro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFNDAKLAWEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=NC=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Pyridin-3-ylmethyl (Target): Introduces a basic nitrogen from the pyridine ring, enhancing solubility in polar solvents compared to purely aromatic substituents (e.g., 4-chlorophenyl) . Cyclopentyl (Entry 3): Aliphatic substituents may confer conformational flexibility, influencing target binding kinetics .

Biological Activity

Introduction

6-Chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidines that exhibit a range of pharmacological effects, including antimalarial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{10}H_{10}ClN_{5}

- Molecular Weight : 239.67 g/mol

- Melting Point : Not specifically reported in the literature.

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria-causing parasite Plasmodium falciparum. The inhibition of DHFR disrupts folate metabolism, which is crucial for DNA synthesis and cell division in parasites .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, suggesting a potent antimicrobial effect .

Case Studies and Experimental Data

-

Antimalarial Activity :

- A series of pyrimidine derivatives were synthesized, including this compound.

- Inhibition assays against PfDHFR showed IC50 values ranging from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains .

- Whole-cell assays indicated IC50 values between 0.4 to 28 μM, demonstrating its potential as an antimalarial agent.

- Antimicrobial Efficacy :

Comparative Analysis with Other Compounds

| Compound Name | Target Activity | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | DHFR Inhibition | 1.3 - 243 | Effective against both wild-type and mutant strains |

| Cycloguanil | DHFR Inhibition | <10 | More potent but less selective |

| Other Pyrimidines | Varies | Varies | Generally less effective than the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.